molecular formula C10H6F3N3O B7768812 2-pyridin-3-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one

2-pyridin-3-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one

Cat. No.: B7768812
M. Wt: 241.17 g/mol
InChI Key: AXOWDDVEWIYBFK-UHFFFAOYSA-N
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Description

The compound with the identifier “2-pyridin-3-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical properties and potential applications in various scientific fields. It is essential to understand its synthesis, reactions, applications, and mechanisms to fully appreciate its significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 2-pyridin-3-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems could enhance the production rate and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-pyridin-3-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted compounds with different functional groups.

Scientific Research Applications

2-pyridin-3-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one has numerous applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.

    Biology: The compound may be used in biochemical assays to study enzyme activity or protein interactions.

    Medicine: this compound could be explored for its potential therapeutic properties, such as its ability to interact with specific biological targets.

    Industry: The compound may be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of 2-pyridin-3-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Understanding the molecular interactions and pathways involved is crucial for elucidating its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-pyridin-3-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one include those with related chemical structures or functional groups. Examples of similar compounds are:

  • CID 2632
  • CID 6540461
  • CID 5362065
  • CID 5479530

Uniqueness

This compound is unique due to its specific chemical structure and properties, which may confer distinct reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

2-pyridin-3-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O/c11-10(12,13)7-4-8(17)16-9(15-7)6-2-1-3-14-5-6/h1-5H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOWDDVEWIYBFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=O)C=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C2=NC(=O)C=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.